molecular formula C21H21N3O4S B2850959 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one CAS No. 1021026-96-9

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one

Cat. No. B2850959
M. Wt: 411.48
InChI Key: UBQKRTHZGQEDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, also known as MPSP, is a pyrazolone derivative that has gained significant attention in recent years due to its potential applications in scientific research. MPSP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one involves the condensation of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one with 3-methyl-1-butanone in the presence of a base, followed by acid-catalyzed cyclization to form the final product.

Starting Materials
4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one, 3-methyl-1-butanone, Base, Acid

Reaction
Step 1: Add 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one and base to a reaction flask and stir at room temperature for 30 minutes., Step 2: Add 3-methyl-1-butanone to the reaction flask and stir at room temperature for 24 hours., Step 3: Acidify the reaction mixture with acid and stir at room temperature for 2 hours., Step 4: Filter the resulting solid and wash with water to obtain the final product.

Mechanism Of Action

The mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and spread of cancer cells, making it a promising candidate for further investigation.

Biochemical And Physiological Effects

In addition to its potential applications in cancer treatment, 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects, as well as the ability to modulate the activity of certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is its ability to exhibit a range of biochemical and physiological effects, making it a versatile candidate for scientific research. However, one of the limitations of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are many potential future directions for research on 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. One area of interest is the development of new cancer therapies based on the inhibition of the enzymes targeted by 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. Another area of research is the development of new drugs based on the structure of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, which may exhibit similar or improved properties. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one and its potential applications in other areas of scientific research.

Scientific Research Applications

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

5-methyl-2-phenyl-4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-19(21(26)24(22-15)17-7-3-2-4-8-17)20(25)16-9-11-18(12-10-16)29(27,28)23-13-5-6-14-23/h2-4,7-12,19H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKRTHZGQEDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one

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